molecular formula C26H34F16O4 B12850599 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(isopropylpentanoate)

1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(isopropylpentanoate)

Katalognummer: B12850599
Molekulargewicht: 714.5 g/mol
InChI-Schlüssel: AFDVLJRDUKTYAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(isopropylpentanoate) is a specialized organofluorine compound known for its unique chemical properties. It is often used in proteomics research and other scientific applications due to its stability and reactivity .

Vorbereitungsmethoden

The synthesis of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(isopropylpentanoate) typically involves the reaction of perfluorodecanediol with isopropylpentanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Analyse Chemischer Reaktionen

1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(isopropylpentanoate) undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(isopropylpentanoate) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(isopropylpentanoate) involves its interaction with molecular targets through its ester and perfluorinated groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and reactivity. The pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(isopropylpentanoate) can be compared with other similar compounds such as:

The uniqueness of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(isopropylpentanoate) lies in its combination of ester and perfluorinated groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C26H34F16O4

Molekulargewicht

714.5 g/mol

IUPAC-Name

[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-10-(2-propan-2-ylpentanoyloxy)decyl] 2-propan-2-ylpentanoate

InChI

InChI=1S/C26H34F16O4/c1-7-9-15(13(3)4)17(43)45-11-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)12-46-18(44)16(10-8-2)14(5)6/h13-16H,7-12H2,1-6H3

InChI-Schlüssel

AFDVLJRDUKTYAM-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(C)C)C(=O)OCC(C(C(C(C(C(C(C(COC(=O)C(CCC)C(C)C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.